molecular formula C9H11NO B12934697 5,6,7,8-Tetrahydroquinolin-6-ol

5,6,7,8-Tetrahydroquinolin-6-ol

Cat. No.: B12934697
M. Wt: 149.19 g/mol
InChI Key: KTPOFKNCVCOJIP-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinolin-6-ol: is a heterocyclic organic compound with the molecular formula C9H11NO It is a derivative of quinoline, characterized by the presence of a hydroxyl group at the 6th position and a partially saturated ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroquinolin-6-ol typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. Another approach involves the reduction of 5,6,7,8-tetrahydroquinoline using sodium in ethanol, which yields the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial applications, with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroquinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinolin-6-one derivatives.

    Reduction: The compound can be further reduced to form fully saturated quinoline derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: 5,6,7,8-Tetrahydroquinolin-6-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is used to study the structure-activity relationships of quinoline derivatives. It is also investigated for its potential biological activities, including antimicrobial and anticancer properties .

Medicine: The compound is explored for its potential therapeutic applications. Derivatives of this compound have shown promise as anticancer agents, with studies indicating their ability to inhibit the proliferation of cancer cells .

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and catalysts. Its unique structure makes it a valuable component in the design of advanced materials .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinolin-6-ol and its derivatives involves interactions with various molecular targets. For instance, certain derivatives have been shown to inhibit specific enzymes or receptors involved in cancer cell proliferation. The compound can induce mitochondrial membrane depolarization and reactive oxygen species (ROS) production, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 5,6,7,8-Tetrahydroquinolin-6-ol is unique due to its partially saturated ring system and the presence of a hydroxyl group at the 6th position. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5,6,7,8-tetrahydroquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-2,5,8,11H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPOFKNCVCOJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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